molecular formula C9H12N2O4 B13635706 5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13635706
M. Wt: 212.20 g/mol
InChI Key: NRRVHRUYYWOJBB-UHFFFAOYSA-N
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Description

5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound for research use. It features a 1,2,4-oxadiazole heterocycle, which is recognized in medicinal chemistry as a bioisostere for amides and esters, offering improved metabolic stability . The integration of the tetrahydrofuran moiety may influence the compound's physicochemical properties and interaction with biological targets. Researchers are exploring such structural hybrids for potential application in developing novel therapeutic agents, building on the known biological activities of oxadiazole derivatives, which include antimicrobial and antioxidant effects . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

5-[2-(oxolan-2-yl)ethyl]-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O4/c12-9(13)8-10-7(15-11-8)4-3-6-2-1-5-14-6/h6H,1-5H2,(H,12,13)

InChI Key

NRRVHRUYYWOJBB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCC2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and General Strategies

The key synthetic challenge is the formation of the 1,2,4-oxadiazole ring system bearing the carboxylic acid at position 3 and the 2-(tetrahydrofuran-2-yl)ethyl substituent at position 5.

Common synthetic approaches include:

  • Cyclization of amidoximes with carboxylic acid derivatives or acid chlorides:
    The 1,2,4-oxadiazole ring is typically constructed by cyclodehydration of an amidoxime intermediate with a carboxylic acid derivative such as an acid chloride or ester. This method is well-documented for preparing 3,5-disubstituted 1,2,4-oxadiazoles.

  • Use of nitrile oxides and tetrahydrofuran derivatives:
    Another approach involves the reaction of tetrahydrofuran derivatives with nitrile oxides to form the oxadiazole ring through cycloaddition and subsequent rearrangement steps.

  • Starting materials:

    • Amidoximes derived from nitriles corresponding to the desired substituent at position 5 (e.g., 2-(tetrahydrofuran-2-yl)ethyl nitrile).
    • Acid chlorides or esters corresponding to the carboxylic acid substituent at position 3.

Stepwise Preparation Methodology

Below is a representative synthetic sequence based on literature precedents and patent disclosures:

Step Reaction Conditions Notes
1. Preparation of amidoxime React 2-(tetrahydrofuran-2-yl)ethyl nitrile with hydroxylamine hydrochloride in basic aqueous medium Room temperature to reflux, 2-6 hours Forms 2-(tetrahydrofuran-2-yl)ethyl amidoxime
2. Preparation of acid chloride Convert 1,2,4-oxadiazole-3-carboxylic acid ester or acid to acid chloride using thionyl chloride or oxalyl chloride 80–90°C, 3–5 hours Acid chloride is more reactive for cyclization
3. Cyclization to 1,2,4-oxadiazole React amidoxime with acid chloride in an aprotic solvent (e.g., DMF, 2-methyltetrahydrofuran) in presence of base (e.g., sodium hydroxide, or benzyltrimethylammonium hydroxide) 50–70°C, 12–48 hours Forms the 3,5-disubstituted 1,2,4-oxadiazole ring system
4. Hydrolysis (if starting from ester) Hydrolyze ester to carboxylic acid using aqueous base (NaOH) Reflux, several hours Converts ester to acid; purification by recrystallization

Reaction Conditions and Optimization Parameters

Parameter Typical Values Effect on Yield/Selectivity
Solvent DMF, THF, 2-methyltetrahydrofuran Polar aprotic solvents favor cyclization and solubility
Temperature 50–120°C depending on step Higher temperature increases reaction rate but may cause side reactions
Reaction time 6–48 hours Longer times improve conversion but risk decomposition
Molar ratios Amidoxime: acid chloride ~1:1 to 1:1.2 Excess acid chloride can drive cyclization to completion
Catalysts/base Acetic acid, sodium hydroxide, benzyltrimethylammonium hydroxide Facilitate ring closure and neutralize byproducts

Purification and Isolation

  • Column Chromatography:
    Silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures from 7:3 to 1:1) is used to separate the product from impurities.

  • Recrystallization:
    Ethanol/water or methanol/water mixtures are effective solvents to recrystallize the product, achieving purity >95%.

  • Drying:
    Vacuum drying or drying under reduced pressure removes residual solvents.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR: Signals at δ 3–5 ppm correspond to tetrahydrofuran protons; aromatic or heterocyclic protons appear at δ 7–8 ppm.
    • ^13C NMR: Carboxylic acid carbonyl carbon resonates at δ 170–175 ppm.
  • High Performance Liquid Chromatography (HPLC):
    C18 reverse-phase column with acetonitrile/water mobile phase to confirm purity (>97%).

  • Melting Point:
    Expected melting point range for related oxadiazole carboxylic acids is approximately 180–185°C.

  • Elemental Analysis:
    Carbon, hydrogen, nitrogen content should match theoretical values for C12H15N3O4 (approximate formula for this compound).

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages
Amidoxime cyclization with acid chloride 2-(tetrahydrofuran-2-yl)ethyl amidoxime + acid chloride Thionyl chloride, base (NaOH) 50–70°C, 12–48 h High selectivity, well-established Requires preparation of acid chloride, longer reaction time
Nitrile oxide cycloaddition Tetrahydrofuran derivative + nitrile oxide Catalyst, controlled temp Mild to moderate temp, hours Direct ring formation Nitrile oxide generation can be hazardous
Ester hydrolysis route Oxadiazole ester precursor NaOH, reflux Several hours Simple hydrolysis step Requires prior ester synthesis

Research Findings and Industrial Relevance

  • The cyclization approach using amidoximes and acid chlorides is preferred for laboratory synthesis due to its reliability and control over substitution patterns.

  • Industrial scale synthesis adapts these methods with continuous flow reactors and optimized solvent systems (e.g., 2-methyltetrahydrofuran) to maximize yield and minimize waste.

  • Purification protocols involving recrystallization and chromatography ensure high purity suitable for pharmaceutical research.

  • The compound exhibits promising antitumor activity, making efficient synthesis critical for further biological evaluation.

Chemical Reactions Analysis

5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction and conditions used.

Mechanism of Action

The mechanism of action of 5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural analogs of 1,2,4-oxadiazole-3-carboxylic acid derivatives, emphasizing substituent effects on physicochemical properties and biological activity:

Compound Name Substituent at Position 5 Molecular Formula Biological Activity Key Reference
5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid 2-(Tetrahydrofuran-2-yl)ethyl C₁₁H₁₄N₂O₄ Inference: Potential activity against cancer cell lines (analogous to ). N/A
5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 3-Methylbutan-2-yl C₈H₁₂N₂O₃ Pharmaceutical intermediate; structural simplicity may enhance synthetic accessibility .
5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-Chlorophenyl C₉H₅ClN₂O₃ High antitumor activity (GP = 68.09% against NCI-H522 cells) .
5-(2-Thienyl)-1,2,4-oxadiazole-3-carboxylic acid 2-Thienyl C₇H₅N₂O₃S Structural diversity for targeting sulfur-containing enzymes or receptors .
5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Bromophenyl C₉H₅BrN₂O₃ Bromine substituent may enhance lipophilicity and membrane permeability .
5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethylfuran-3-yl C₉H₈N₂O₄ ISO-certified intermediate; furan group may influence electronic properties .

Key Insights from Comparisons:

Substituent Effects on Bioactivity: The tetrahydrofuran-2-yl ethyl group in the target compound likely enhances solubility and hydrogen-bonding capacity compared to purely aromatic substituents (e.g., thienyl or bromophenyl) . Chlorophenyl and bromophenyl analogs exhibit pronounced antitumor activity, suggesting that halogens improve target binding via hydrophobic or halogen-bonding interactions .

Synthetic Accessibility :

  • Esters of these compounds (e.g., ethyl or methyl carboxylates) are common precursors, with hydrolysis under basic conditions yielding the carboxylic acid derivatives (General Procedure-III ).

Structure-Activity Relationships (SAR) :

  • The NCI-H522 lung cancer cell line is particularly sensitive to 1,2,4-oxadiazole-3-carboxylic acids, with growth inhibition values (GP) ranging from 68.09% to 86.18% depending on substituents .
  • Tetrahydrofuran-containing derivatives (e.g., the acid in ) showed GP = 70.01%, comparable to chlorophenyl analogs, indicating that oxygen-rich substituents balance polarity and activity .

Research Findings and Implications

  • Anticancer Potential: The tetrahydrofuran-ethyl substituent may confer selective inhibition of kinases or proteases due to its stereoelectronic profile, as seen in related scaffolds targeting c-Met or DNA gyrase .
  • Synthetic Challenges : Introducing the tetrahydrofuran-ethyl group requires precise control over stereochemistry, which may complicate large-scale synthesis compared to simpler alkyl or aryl analogs .
  • Future Directions : Functionalization of the THF ring (e.g., fluorination) could further optimize pharmacokinetic properties, as demonstrated in trifluoromethyl-oxadiazole derivatives with antiplasmodial activity .

Q & A

Q. Purity Optimization

  • Reaction Monitoring : Use thin-layer chromatography (TLC) and 1H^1H-NMR to track intermediate formation .
  • Recrystallization : Purify the final product using solvent mixtures like DMF/acetic acid .
  • Temperature Control : Maintain precise reaction temperatures (e.g., 80–100°C) to minimize side products .

How can researchers characterize the structure of this compound using spectroscopic and computational methods?

Q. Basic Structural Elucidation

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, particularly distinguishing oxadiazole and tetrahydrofuran signals .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. Advanced Techniques

  • X-ray Crystallography : Resolves 3D conformation, including stereochemistry of the tetrahydrofuran ring .
  • DFT Calculations : Predict electronic properties and verify experimental NMR/IR data .

What strategies resolve discrepancies in biological activity data across studies?

Q. Advanced Data Contradiction Analysis

  • Standardized Assays : Re-evaluate activity (e.g., antimicrobial IC50_{50}) using uniform protocols (e.g., broth microdilution) .
  • Orthogonal Validation : Confirm results with complementary methods (e.g., time-kill assays for antimicrobial activity) .
  • Structural Analogs : Compare activity with derivatives to isolate the impact of the tetrahydrofuran-ethyl group .

How does the tetrahydrofuran moiety influence the compound’s pharmacokinetic properties?

Q. Advanced Structure-Activity Relationship (SAR)

  • Lipophilicity : The tetrahydrofuran ring enhances membrane permeability, measured via logP assays .
  • Metabolic Stability : Assess hepatic microsome clearance rates to evaluate susceptibility to oxidation .
  • Molecular Docking : Simulate interactions with targets (e.g., MAO-B) to rationalize binding affinity differences .

What in vitro and in vivo models are appropriate for evaluating its antimicrobial efficacy?

Q. Methodological Recommendations

  • In Vitro :
    • Broth Microdilution : Determine MIC/MBC against Gram-positive/negative strains .
    • Biofilm Inhibition : Quantify reduction in biofilm biomass using crystal violet assays .
  • In Vivo :
    • Murine Infection Models : Test efficacy in systemic or localized infections with pharmacokinetic profiling .

What analytical techniques are critical for assessing purity and stability under varying storage conditions?

Q. Basic Quality Control

  • HPLC-PDA : Quantify impurities (>95% purity threshold) and detect degradation products .
  • Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 1–3 months, monitoring via TLC and NMR .

How can researchers optimize reaction yields during scale-up synthesis?

Q. Advanced Process Chemistry

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for improved solubility .
  • Catalyst Optimization : Evaluate Pd/C or Ni catalysts for coupling steps to reduce reaction time .
  • Flow Chemistry : Implement continuous flow systems to enhance reproducibility and heat transfer .

What are the key challenges in formulating this compound for preclinical studies?

Q. Advanced Formulation Science

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoemulsions to improve aqueous solubility .
  • pH Stability : Characterize degradation kinetics in physiological buffers (pH 4–8) .

How does the compound interact with biological macromolecules at the molecular level?

Q. Mechanistic Studies

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to enzymes like MAO-B .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of protein-ligand interactions .

What computational tools are recommended for predicting toxicity and off-target effects?

Q. Advanced Predictive Modeling

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity and CYP inhibition .
  • Molecular Dynamics (MD) : Simulate interactions with off-target receptors (e.g., hERG channels) to assess cardiac risks .

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